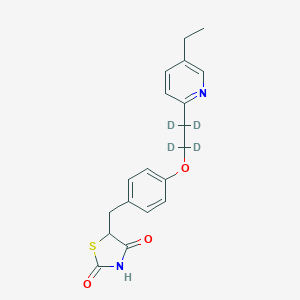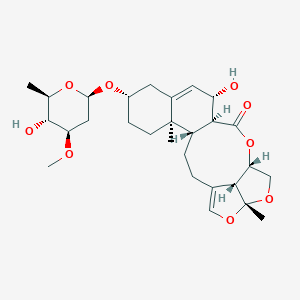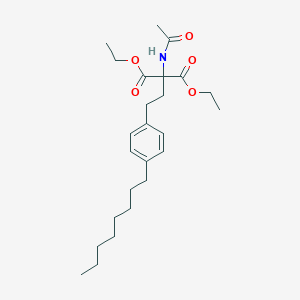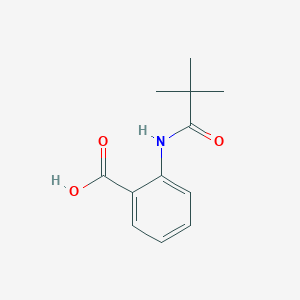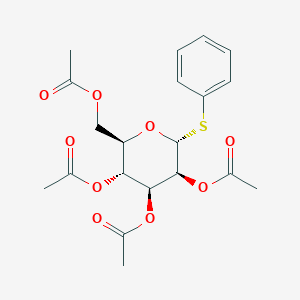
Methyl 2-cyano-2-(2-nitrophenyl)acetate
Descripción general
Descripción
“Methyl 2-cyano-2-(2-nitrophenyl)acetate” is a compound useful in organic synthesis . It is a light yellow solid .
Synthesis Analysis
The synthesis of cyanoacetamides, which includes “Methyl 2-cyano-2-(2-nitrophenyl)acetate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular formula of “Methyl 2-cyano-2-(2-nitrophenyl)acetate” is C10H8N2O4 . Its average mass is 220.182 Da and its monoisotopic mass is 220.048401 Da .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
“Methyl 2-cyano-2-(2-nitrophenyl)acetate” is a light yellow solid . Its molecular weight is 220.18 g/mol.Aplicaciones Científicas De Investigación
Precursor for Heterocyclic Synthesis
“Methyl 2-cyano-2-(2-nitrophenyl)acetate” can be used as a precursor for heterocyclic synthesis . The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Condensation and Substitution Reactions
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes “Methyl 2-cyano-2-(2-nitrophenyl)acetate” a versatile compound in organic synthesis .
Synthesis of Biologically Active Compounds
“Methyl 2-cyano-2-(2-nitrophenyl)acetate” can be used in the synthesis of biologically active compounds . The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .
Synthesis of Cyanoacetamide Derivatives
“Methyl 2-cyano-2-(2-nitrophenyl)acetate” can be used in the synthesis of cyanoacetamide derivatives . These derivatives are considered one of the most important precursors for heterocyclic synthesis .
Mecanismo De Acción
Target of Action
Methyl 2-cyano-2-(2-nitrophenyl)acetate is a biochemical used in proteomics research
Mode of Action
Biochemical Pathways
Methyl 2-cyano-2-(2-nitrophenyl)acetate is involved in the cyanoacetylation of amines, which is a key step in the synthesis of biologically active compounds . Cyanoacetamide-N-derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They participate in reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Result of Action
The result of the action of Methyl 2-cyano-2-(2-nitrophenyl)acetate is the formation of various organic heterocycles . These heterocycles are often biologically active and have potential applications in the development of chemotherapeutic agents .
Action Environment
The action of Methyl 2-cyano-2-(2-nitrophenyl)acetate can be influenced by various environmental factors. For instance, the cyanoacetylation of amines can be carried out under different reaction conditions . .
Direcciones Futuras
Cyanoacetamide-N-derivatives, including “Methyl 2-cyano-2-(2-nitrophenyl)acetate”, have potential in evolving better chemotherapeutic agents . They are also considered one of the most important precursors for heterocyclic synthesis , indicating their potential use in future research and applications.
Propiedades
IUPAC Name |
methyl 2-cyano-2-(2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)8(6-11)7-4-2-3-5-9(7)12(14)15/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXJMPKVCIXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381330 | |
| Record name | methyl 2-cyano-2-(2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-2-(2-nitrophenyl)acetate | |
CAS RN |
113772-13-7 | |
| Record name | methyl 2-cyano-2-(2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



